![molecular formula C25H18FNO4 B2421773 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 904451-14-5](/img/structure/B2421773.png)
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H18FNO4 and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
The compound has been studied for its metabolic properties, particularly in the context of its disposition and metabolism in humans. For instance, a study on SB-649868, a compound with a similar structure, showed extensive metabolism with principal elimination via feces and minor urinary excretion. Such studies are crucial for understanding the pharmacokinetics of related compounds (Renzulli et al., 2011).
Antimicrobial and Anticonvulsant Activities
Research has been conducted on derivatives of similar compounds for their potential antimicrobial and anticonvulsant activities. For example, thioxoquinazolinone derivatives, related in structure, have shown broad-spectrum activity against various bacteria and fungi, and some have demonstrated potent anticonvulsant properties (Rajasekaran et al., 2013).
Antiviral Properties
Studies on similar quinoline derivatives have also explored their antiviral capabilities. Schiff bases of quinazoline-4(3H)-ones have been evaluated for their antiviral activity against various viruses, such as herpes simplex and influenza, showing promising results in some cases (Kumar et al., 2010).
Antitumor Potential
The exploration of quinoline derivatives in cancer research has been significant. For instance, melanin-concentrating hormone receptor antagonists based on 3-aminomethylquinoline demonstrated potential in reducing food intake in obesity models, a secondary application relevant to metabolic disorders (Kasai et al., 2012). Another study investigated 2-phenylquinolin-4-one derivatives as antitumor agents, finding significant cytotoxic activity against tumor cell lines and insights into mechanisms of action (Chou et al., 2010).
Tubulin Polymerization Inhibition
Research has also delved into the role of quinoline derivatives in inhibiting tubulin polymerization, a crucial process in cell division, making them potential candidates for cancer therapeutics. For example, methoxy-substituted 3-formyl-2-phenylindoles, structurally related to quinolines, showed potent cytostatic activity by disrupting microtubule assembly (Gastpar et al., 1998).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c1-15-2-8-21-19(10-15)25(29)20(13-27(21)12-16-3-6-18(26)7-4-16)24(28)17-5-9-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWWLPREAKUCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

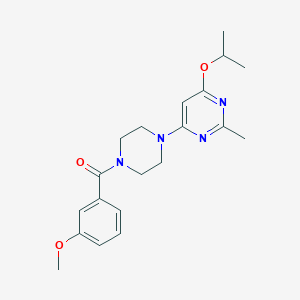
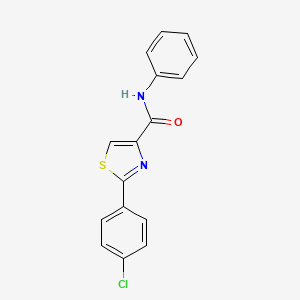
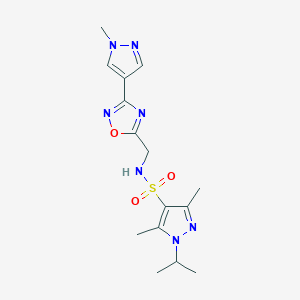
![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)
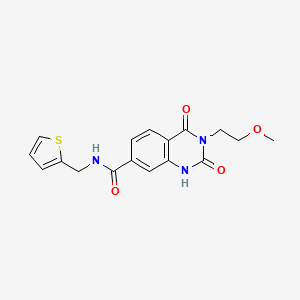
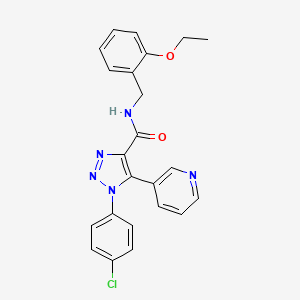
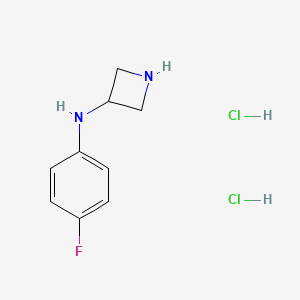
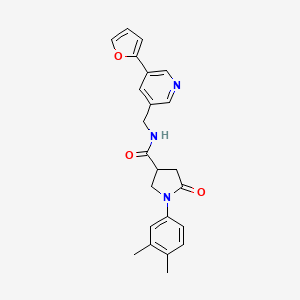
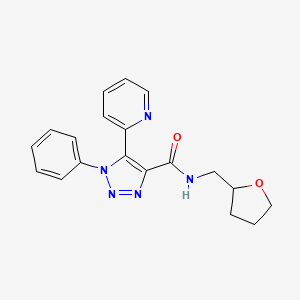


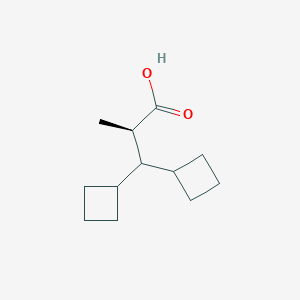
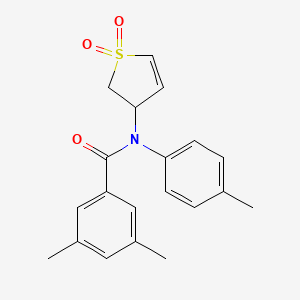
![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)